

ATTO 590: An In-depth Technical Guide to Super-Resolution Microscopy Applications

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Compound of Interest

Compound Name: ATTO 590

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 590, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful tool in the field of super-resolution microscopy.^{[1][2][3]} Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it an ideal candidate for advanced imaging techniques that surpass the diffraction limit of light.^{[1][2][3]} This technical guide provides a comprehensive overview of **ATTO 590**'s applications in super-resolution microscopy, with a particular focus on Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Photophysical Properties of ATTO 590

The performance of a fluorophore in super-resolution microscopy is fundamentally dictated by its photophysical characteristics. **ATTO 590** exhibits a desirable combination of properties that contribute to its efficacy in generating high-resolution images. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |
|--|--|-----------|
| Absorption Maximum (λ_{abs}) | 593 - 594 nm | [1][2] |
| Emission Maximum (λ_{em}) | 622 - 624 nm | [1][2] |
| Molar Extinction Coefficient (ϵ_{max}) | $1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$ | [1] |
| Fluorescence Quantum Yield (η_{fl}) | 80% | [1] |
| Fluorescence Lifetime (τ_{fl}) | 3.7 ns | [4] |

Applications in Super-Resolution Microscopy

ATTO 590's versatility allows for its use in several super-resolution modalities. Its brightness and photostability are advantageous for techniques requiring high photon budgets, such as STED, while its ability to undergo photoswitching makes it suitable for single-molecule localization microscopy (SMLM) techniques like PALM and dSTORM.[1][2][3]

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a doughnut-shaped depletion laser, effectively narrowing the point-spread function. **ATTO 590** is well-suited for STED imaging due to its high fluorescence quantum yield and photostability, which allow it to withstand the high laser powers used for depletion.

The following protocol is adapted from a study on super-resolution imaging of olfactory sensory neurons.

1. Sample Preparation and Labeling:

- Isolated olfactory sensory neurons are fixed and permeabilized.
- Primary antibodies targeting the proteins of interest are applied.

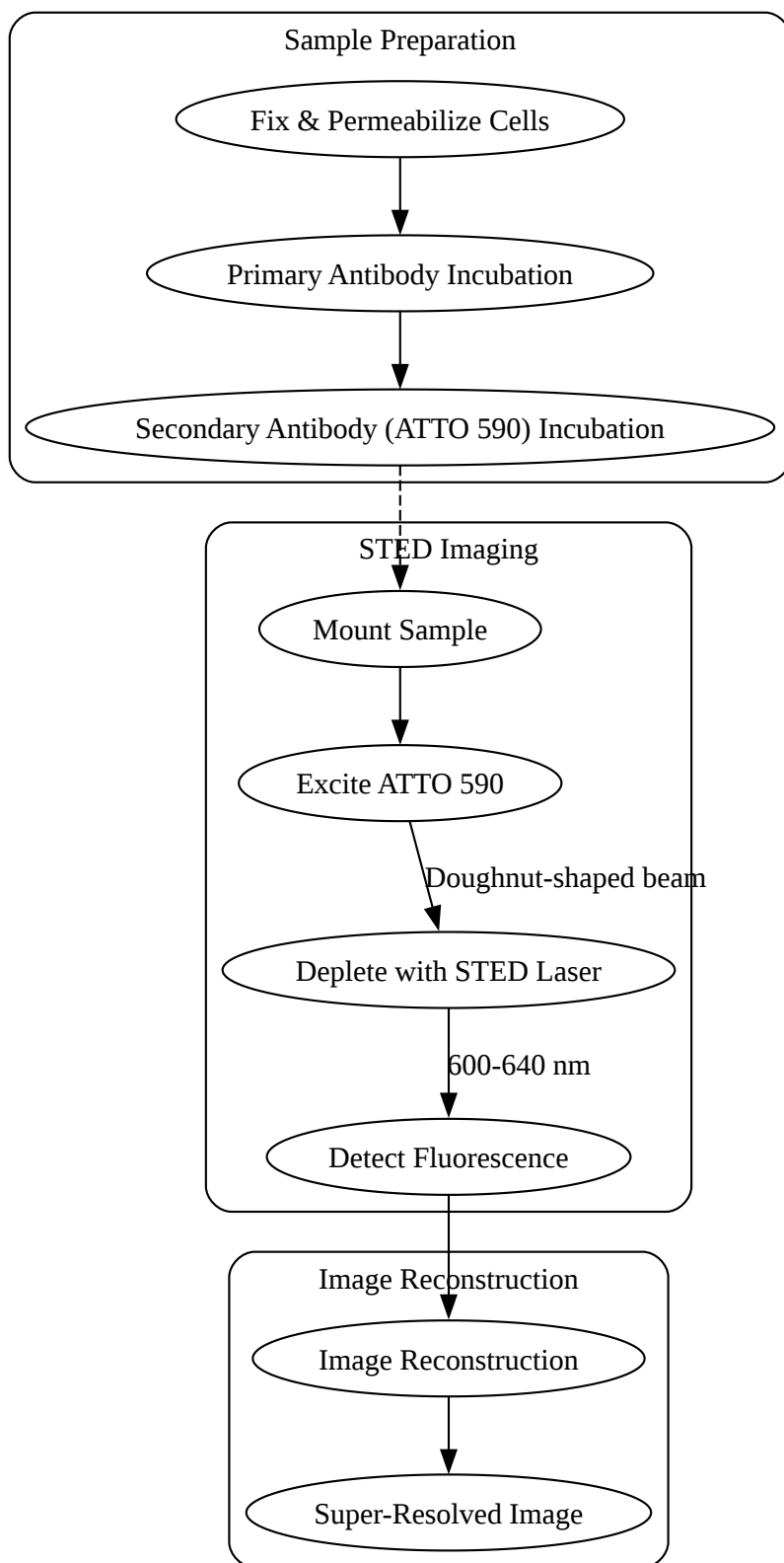
- Secondary antibodies conjugated to **ATTO 590** and another fluorophore (e.g., ATTO 647N for two-color imaging) are used for detection.

2. STED Microscope Setup:

- A custom-built two-color STED microscope is utilized.
- Excitation: A single pulsed laser is used to excite both **ATTO 590** and ATTO 647N.
- STED: A dedicated STED laser is used for depletion. For **ATTO 590**, a laser with a wavelength in the range of 715-745 nm is effective.
- Detection: Emission is collected in specific spectral bands to separate the signals from the two fluorophores. For **ATTO 590**, the detection window is typically set to 600-640 nm.
- Gated Detection: A gated timing circuit is employed to minimize crosstalk between the two color channels.

3. Imaging Parameters:

- Images are acquired by scanning the sample with the co-aligned excitation and STED laser beams.
- The power of the STED laser is adjusted to achieve the desired resolution. Higher STED power generally leads to better resolution but can also increase photobleaching.
- A pixel size of approximately 20 nm is used to adequately sample the super-resolved image.

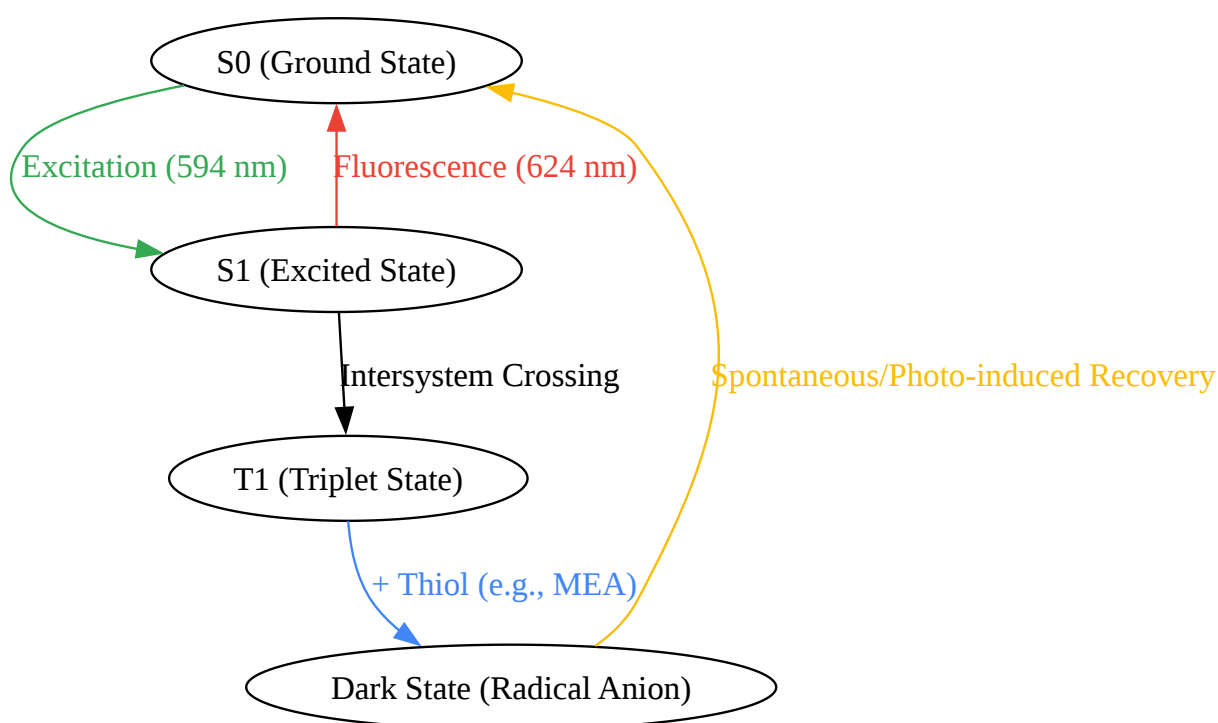


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Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a single-molecule localization microscopy technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" molecules in each frame, their precise locations can be determined. **ATTO 590** can be induced to "blink" in the presence of a specific imaging buffer, making it suitable for dSTORM.

The photoswitching mechanism for many organic dyes in dSTORM, including rhodamines like **ATTO 590**, involves the use of a thiol-containing buffer. This buffer promotes the transition of the dye into a long-lived dark state, from which it can spontaneously or through photo-activation return to the fluorescent state.



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The following is a representative protocol for dSTORM imaging with **ATTO 590**, based on established principles and published data.

1. Sample Preparation and Labeling:

- Cells are cultured on high-precision coverslips.
- Fixation, permeabilization, and blocking steps are performed.
- Immunolabeling is carried out using primary antibodies and secondary antibodies conjugated to **ATTO 590**.

2. dSTORM Imaging Buffer:

A typical dSTORM buffer for rhodamine dyes consists of:

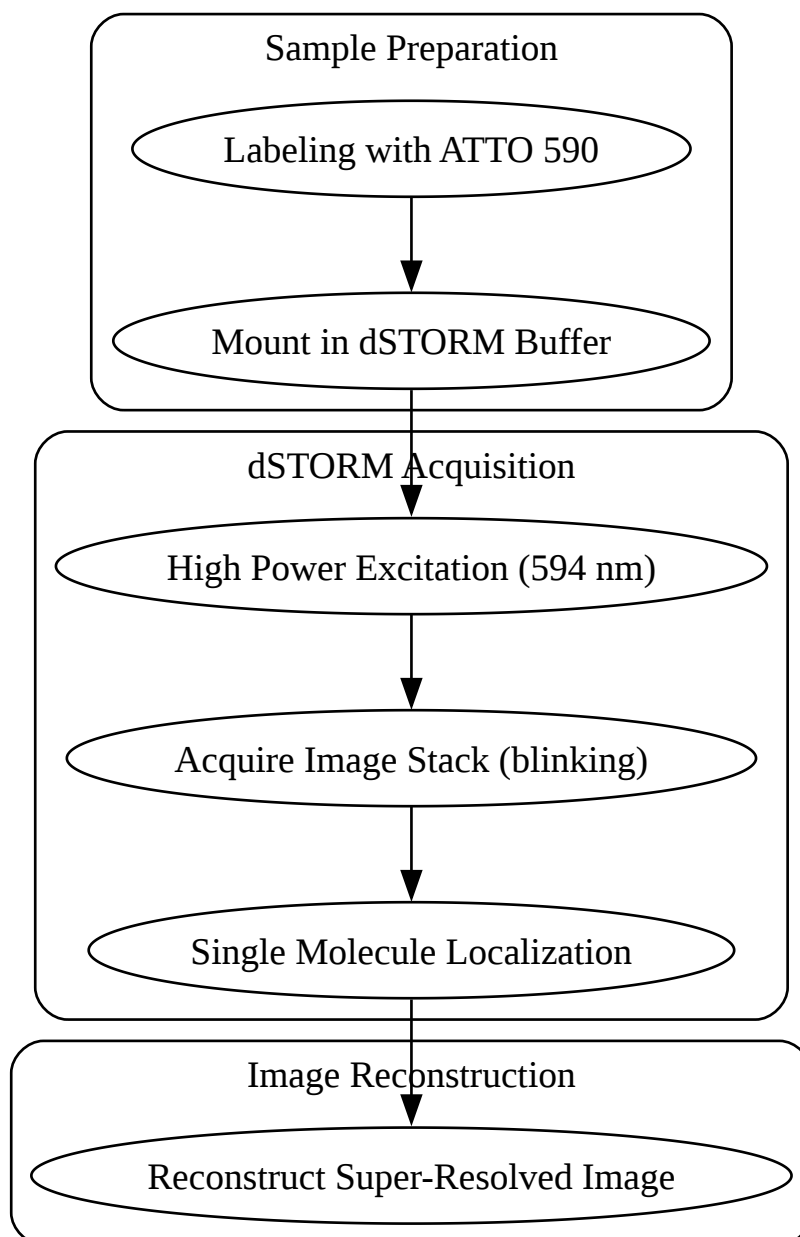
- A buffering agent to maintain pH (e.g., Tris-HCl, pH 8.0).
- A thiol, such as mercaptoethylamine (MEA), at a concentration of 10-100 mM to induce photoswitching.
- An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose) to reduce photobleaching and stabilize the dark state.

3. Imaging Setup and Acquisition:

- A total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) microscope is commonly used to achieve high signal-to-noise ratio.
- A high-power laser (e.g., 561 nm or 594 nm) is used for both excitation and to drive the fluorophores into the dark state.
- A lower power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores from the dark state to the fluorescent state, thereby controlling the density of blinking events.
- A series of thousands of images (typically 10,000-50,000 frames) is acquired with a sensitive camera (e.g., EMCCD or sCMOS).

4. Data Analysis:

- Specialized software is used to analyze the image stack.
- Single-molecule localization algorithms identify and fit the point-spread function of each blinking event to determine the precise coordinates of the fluorophore.
- The final super-resolved image is reconstructed by plotting all the localized positions.



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Conclusion

ATTO 590 is a robust and versatile fluorescent probe for super-resolution microscopy. Its bright and stable fluorescence makes it an excellent choice for STED imaging, while its ability to be photoswitched in the presence of a thiol-containing buffer enables its application in dSTORM. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ **ATTO 590** in their advanced imaging experiments, facilitating the visualization of cellular structures and molecular interactions with unprecedented detail.

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References

- 1. microscopyu.com [microscopyu.com]
- 2. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
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